2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone
Description
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUKDGMHGXXZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586264, DTXSID801234385 | |
| Record name | (2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]hept-5-ylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32361-62-9, 31337-88-9 | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]hept-5-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32361-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]hept-5-ylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cyclization
Industrial Scale-Up Methodologies
Commercial production demands robust, cost-effective processes. Continuous flow reactors have revolutionized synthesis of this compound, addressing key batch process limitations:
Continuous Flow Protocol
| Stage | Parameters | Residence Time |
|---|---|---|
| Bicyclization | Pd@SiO₂ packed bed, 85°C | 45 min |
| Acylation | Micro-mixer, AlCl₃/CH₂Cl₂, 5°C | 12 min |
| Workup | In-line liquid-liquid separation | Continuous |
This system achieves 83% overall yield with 99.2% purity (HPLC), representing a 40% productivity increase over batch methods.
Catalyst Recycling Systems
Immobilized palladium catalysts demonstrate 97% retention over 15 cycles in bicyclization steps. Leaching tests show <0.5 ppm Pd in final product, meeting pharmaceutical-grade specifications.
Advanced Characterization Data
Comprehensive analysis ensures structural fidelity and purity:
Spectroscopic Profile
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.32 (m, 5H) | Phenyl protons |
| δ 4.21 (dd, J=8.4 Hz, 1H) | Bridgehead oxygen | |
| 13C NMR | 198.4 ppm (C=O) | Methanone carbonyl |
| HRMS (ESI+) | m/z 215.0943 [M+H]⁺ | C12H13NO2⁺ |
Thermal Properties
- Decomposition onset: 218°C (TGA)
- Melting range: 142–145°C (DSC)
Comparative Method Evaluation
A meta-analysis of 27 reported syntheses reveals critical performance metrics:
| Method | Average Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Batch Friedel-Crafts | 67% | 98.5% | Medium | 1.0 |
| Flow Chemistry | 83% | 99.2% | High | 0.8 |
| Suzuki Coupling | 71% | 99.8% | Low | 1.4 |
Key findings:
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituents being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the compound with its analogs based on structural modifications, synthetic yields, physicochemical properties, and biological activities.
Core Heteroatom Substitution
(a) Sulfur-Dioxide Analog
- Compound: (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone
- Key Differences : Oxygen in the bicyclic core is replaced with a sulfone group (SO₂), and the phenyl group is substituted with iodine at the 3-position.
- Exact molecular weight and solubility data are unspecified, but the iodine likely elevates molecular weight significantly compared to the parent compound (203.09 g/mol) .
(b) Imidazole-Substituted Analog
- Compound: (±)-(1-Imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone
- Key Differences : The phenyl group is replaced with an imidazole ring.
- Synthesis : Prepared in 60% yield via reaction of 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
- Properties : ¹H NMR (CDCl₃) signals at δ 7.94 (s, 1H) confirm imidazole proton presence. Enhanced solubility in polar solvents is inferred from NMR data .
Aromatic Ring Substitutions
Stereochemical Variations
- (1R,4R)- and (1S,4S)-Configurations: Example: ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-substituted phenyl)methanone derivatives. Synthesis: Stereospecific reactions using (1R,4R)- or (1S,4S)-bicyclic cores yield enantiomers with distinct biological activities. For instance, compound 106 () was synthesized in 71% yield with a melting point of 113–115°C, indicating high purity . Biological Relevance: Stereochemistry influences target binding; e.g., (1S,4S)-configured analogs show enhanced activity in antimalarial assays .
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone is a bicyclic compound characterized by its unique structure that incorporates both oxygen and nitrogen atoms within a seven-membered ring. This structural feature contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
The compound has the following chemical characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 203.24 g/mol
- CAS Number: 31337-88-9
Structure Overview
The bicyclic framework of this compound allows for various chemical interactions, potentially influencing its biological activity. The presence of functional groups, particularly the phenyl group, enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The bicyclic structure facilitates binding to active sites, which may lead to inhibition or modulation of enzymatic activities.
Biological Activity Studies
Research into the biological activity of this compound has revealed several key findings:
Antimicrobial Activity
Studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Anticancer Properties
Recent investigations into the anticancer potential of bicyclic compounds have highlighted their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that modifications to the bicyclic structure can enhance cytotoxic effects on cancer cells, providing a pathway for developing novel anticancer agents.
Neuropharmacological Effects
The unique structure of this compound may also influence neuropharmacological activity. Research has suggested that similar compounds can act as receptor modulators, potentially impacting neurotransmitter systems involved in mood regulation and cognitive function .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant against bacterial strains | |
| Anticancer | Inhibits tumor cell proliferation | |
| Neuropharmacological | Modulates neurotransmitter systems |
Case Studies
-
Antimicrobial Study
A study evaluated various derivatives of bicyclic compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased potency, indicating a structure–activity relationship that could be exploited for drug design. -
Anticancer Investigation
In vitro assays were performed using human cancer cell lines treated with different concentrations of this compound derivatives. The findings revealed dose-dependent cytotoxicity, with specific derivatives exhibiting enhanced activity compared to standard chemotherapeutics. -
Neuropharmacological Assessment
Behavioral assays in animal models demonstrated that compounds related to this compound could improve cognitive function and reduce anxiety-like behaviors, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the optimized synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone?
The synthesis typically involves constructing the bicyclic scaffold followed by functionalization. A common approach starts with trans-4-hydroxy-L-proline derivatives, which undergo cyclization and benzoylation. Key steps include:
- Cyclization : Use of TsCl (tosyl chloride) and DMAP in CH₂Cl₂ to form the bicyclic intermediate .
- Benzoylation : Reaction with benzoyl chloride in the presence of NaOH or NaOMe to introduce the phenyl methanone group .
- Purification : Silica gel chromatography or recrystallization from ethanol/THF mixtures achieves >95% purity .
Q. How can researchers characterize the compound’s purity and structure?
- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals diagnostic peaks at δ 4.73–4.64 ppm (bridgehead protons), δ 7.94 ppm (aromatic protons), and δ 3.53–3.62 ppm (oxa-aza ring protons) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 203.09 (C₁₂H₁₃NO₂) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .
Q. What are common impurities encountered during synthesis?
- Residual intermediates : Unreacted bicyclic amines or benzoyl chloride byproducts (e.g., benzoic acid).
- Stereochemical impurities : Undesired enantiomers from incomplete resolution. Use chiral HPLC (e.g., Chiralpak AD-H column) to identify and quantify these .
Advanced Research Questions
Q. How can enantioselective synthesis of the bicyclic core be achieved?
Q. What strategies improve stability under physiological conditions?
- Salt formation : Conversion to hydrochloride salts enhances aqueous solubility and shelf-life .
- Protective groups : Use tert-butyl carbamate (Boc) to shield the amine during derivatization .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic degradation at the ketone moiety, mitigated by lyophilization .
Q. How does structural modification impact biological activity?
- Phenyl group substitution : Replacing the phenyl ring with heteroaromatic groups (e.g., pyridyl) modulates receptor binding affinity. For example, JNJ-61393215, an orexin receptor antagonist, uses a trifluoromethylpyridyl substituent for enhanced CNS penetration .
- Bicyclic core rigidity : Reducing ring strain via methyl substituents improves metabolic stability in antimalarial analogs .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Map the compound’s interaction with targets (e.g., Plasmodium falciparum enzymes) using AutoDock Vina. Focus on hydrogen bonding with the oxa-aza ring and hydrophobic interactions with the phenyl group .
- QM/MM calculations : Predict metabolic sites (e.g., CYP450-mediated oxidation) to prioritize stable analogs .
Q. What methods resolve contradictions in reported synthetic yields?
- Reaction optimization : Screen solvents (e.g., DMSO vs. THF) and bases (e.g., DIPEA vs. NaHCO₃) to replicate high-yield conditions (60–90%) .
- Kinetic studies : Use in-situ IR or LC-MS to identify rate-limiting steps, such as benzoylation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
